N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide is a synthetic organic compound characterized by the presence of chloro, nitro, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzene to form 4-chloro-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-[(4-methylbenzyl)amino]acetamide
- N-(4-chloro-3-nitrophenyl)-2-[(4-ethylbenzyl)amino]acetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorophenyl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-13-6-5-12(7-14(13)20(22)23)19-15(21)9-18-8-10-1-3-11(17)4-2-10/h1-7,18H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOWQKXSNABAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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